molecular formula C37H72O6S3Sn B15343481 Butyltintris(isooctyl 3-mercaptopropionate) CAS No. 36118-60-2

Butyltintris(isooctyl 3-mercaptopropionate)

Cat. No.: B15343481
CAS No.: 36118-60-2
M. Wt: 827.9 g/mol
InChI Key: ZXKSNDROELGGRH-UHFFFAOYSA-K
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Description

Butyltintris(isooctyl 3-mercaptopropionate) is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of tin atoms bonded to organic groups, specifically isooctyl 3-mercaptopropionate. This compound is known for its applications in various industrial processes, particularly in the stabilization of polyvinyl chloride (PVC) and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyltintris(isooctyl 3-mercaptopropionate) typically involves the reaction of butyltin trichloride with isooctyl 3-mercaptopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Butyltin trichloride+3Isooctyl 3-mercaptopropionateButyltintris(isooctyl 3-mercaptopropionate)+3HCl\text{Butyltin trichloride} + 3 \text{Isooctyl 3-mercaptopropionate} \rightarrow \text{Butyltintris(isooctyl 3-mercaptopropionate)} + 3 \text{HCl} Butyltin trichloride+3Isooctyl 3-mercaptopropionate→Butyltintris(isooctyl 3-mercaptopropionate)+3HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Butyltintris(isooctyl 3-mercaptopropionate) involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to remove any impurities and ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Butyltintris(isooctyl 3-mercaptopropionate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The tin atoms in the compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted organotin compounds.

Scientific Research Applications

Butyltintris(isooctyl 3-mercaptopropionate) has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in the production of PVC and other polymers. It acts as a chain transfer agent in polymerization reactions.

    Biology: Investigated for its potential use in biological systems due to its ability to interact with thiol groups in proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.

    Industry: Utilized in the manufacturing of coatings, adhesives, and sealants due to its stabilizing properties.

Mechanism of Action

The mechanism of action of Butyltintris(isooctyl 3-mercaptopropionate) involves its interaction with thiol groups in various molecules. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The tin atoms in the compound can also participate in catalytic processes, enhancing the efficiency of certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Isooctyl 3-mercaptopropionate
  • Butyl 3-mercaptopropionate
  • Trimethylolpropane tris(3-mercaptopropionate)
  • Pentaerythritol tetrakis(3-mercaptopropionate)

Uniqueness

Butyltintris(isooctyl 3-mercaptopropionate) is unique due to the presence of tin atoms, which impart distinct chemical and physical properties. The compound’s ability to stabilize polymers and interact with thiol groups makes it particularly valuable in various industrial and research applications.

Properties

CAS No.

36118-60-2

Molecular Formula

C37H72O6S3Sn

Molecular Weight

827.9 g/mol

IUPAC Name

6-methylheptyl 3-[butyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate

InChI

InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;1-3-4-2;/h3*10,14H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

ZXKSNDROELGGRH-UHFFFAOYSA-K

Canonical SMILES

CCCC[Sn](SCCC(=O)OCCCCCC(C)C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C

Origin of Product

United States

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